

JG-365 CAS number and chemical properties

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Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832

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In-Depth Technical Guide: JG-365

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. This document provides a comprehensive technical overview of **JG-365**, including its chemical properties, mechanism of action, and available biological data. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Properties

JG-365 is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common structural motif in HIV protease inhibitors. This core structure mimics the transition state of the natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.



Property	Value	Reference
CAS Number	132748-20-0	[1][2]
Molecular Formula	C42H68N8O11	[1][2]
Molecular Weight	861.04 g/mol	[1][2]
IUPAC Name	methyl (2S,3S,5S)-5-((S)-2- ((S)-3-amino-2-((S)-2-hydroxy- 3-(4- methoxyphenyl)propanamido)p ropanamido)-N,3- dimethylbutanamido)-2- hydroxy-1,6-diphenylhexan-3- ylcarbamate	
Synonyms	JG365	[1][2]

Mechanism of Action

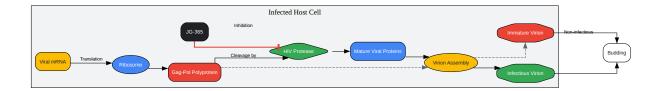
JG-365 functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, **JG-365** prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles. The hydroxyethylamine moiety of **JG-365** is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

Signaling Pathway

The primary mechanism of action of **JG-365** is the direct inhibition of the HIV protease enzyme, which is a key component of the viral replication cycle. This action is intracellular, occurring within HIV-infected cells where viral proteins are being synthesized. The inhibition of the protease disrupts the viral maturation process.





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Caption: Inhibition of HIV Protease by JG-365.

Biological Activity Enzymatic Activity

JG-365 is a highly potent inhibitor of HIV-1 protease.

Parameter	Value	Reference
Ki	0.24 nM	

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at the time of this writing.

Experimental Protocols HIV-1 Protease Enzymatic Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against HIV-1 protease. The specific conditions used for **JG-365** may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:

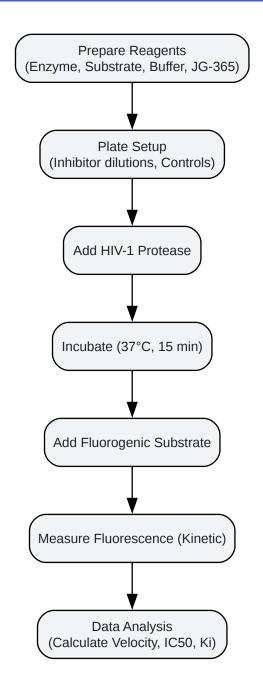


- Recombinant HIV-1 Protease
- Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)
- Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
- Test compound (JG-365)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.
- In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the HIV-1 protease to all wells except the negative control.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).
- Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.





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Caption: Workflow for HIV-1 Protease Enzymatic Assay.

Antiviral Cell-Based Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral activity of a compound in a cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.



Materials:

- HIV-permissive cell line (e.g., MT-4, CEM-SS)
- HIV-1 viral stock
- Cell culture medium
- Test compound (JG-365)
- 96-well cell culture plates
- Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density.
- Prepare serial dilutions of the test compound in cell culture medium.
- Add the diluted compound to the cells.
- Infect the cells with a known amount of HIV-1. Include uninfected control wells.
- Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
- After incubation, quantify the extent of viral replication. This can be done by:
 - Measuring cell viability: In the presence of an effective antiviral, cells will be protected from virus-induced cytopathic effects.
 - Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the culture supernatant can be quantified by ELISA.
- Determine the IC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.



Synthesis

The synthesis of **JG-365** involves multi-step organic synthesis, characteristic of peptidomimetic compounds. A key step is the stereoselective formation of the hydroxyethylamine core. While a specific, detailed synthesis for **JG-365** is not readily available in the public domain, the general approach for synthesizing hydroxyethylamine-based HIV protease inhibitors involves the coupling of protected amino acid fragments and the introduction of the hydroxyethylamine isostere, often derived from a chiral amino alcohol precursor.

Conclusion

JG-365 is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its potential as a drug candidate. The experimental protocols provided herein offer a foundation for such future studies.

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References

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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties]

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